N-Methyl-L-Alanine-maytansinol, often referred to as N-Me-L-Ala-maytansinol, is a derivative of maytansinol, a natural product known for its potent antitumor properties. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs), which are targeted therapies designed to deliver cytotoxic agents directly to cancer cells. The incorporation of N-Methyl-L-Alanine into the maytansinol structure enhances its stability and efficacy as a therapeutic agent in oncology.
Maytansinol is derived from the plant Maytenus, specifically from the species Maytenus serrata. The compound exhibits significant cytotoxic activity against various cancer cell lines, making it a valuable candidate for further chemical modifications to improve its therapeutic index and reduce systemic toxicity .
N-Methyl-L-Alanine-maytansinol belongs to the class of maytansinoids, which are characterized by their ability to inhibit microtubule dynamics. This mechanism of action is crucial for their effectiveness as anticancer agents. The compound is classified as a cytotoxic agent and is primarily used in the context of ADCs .
The synthesis of N-Methyl-L-Alanine-maytansinol involves several key steps, typically starting from maytansinol itself. Various methods have been documented for the synthesis of this compound, including:
The molecular structure of N-Methyl-L-Alanine-maytansinol can be described as a complex organic molecule featuring a core maytansinoid structure with an attached N-Methyl-L-Alanine side chain. The presence of this side chain enhances solubility and cellular uptake.
N-Methyl-L-Alanine-maytansinol participates in several chemical reactions relevant to its application in ADCs:
The reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm successful synthesis and conjugation .
N-Methyl-L-Alanine-maytansinol exerts its cytotoxic effects primarily through inhibition of microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Studies have shown that ADCs containing maytansinoids like N-Methyl-L-Alanine-maytansinol exhibit IC₅₀ values in the sub-nanomolar range, indicating high potency against tumor cells .
N-Methyl-L-Alanine-maytansinol has significant applications in scientific research and clinical settings:
Maytansine, a 19-membered ansamacrolide initially isolated from the Ethiopian shrub Maytenus ovatus in the 1970s, demonstrated exceptional cytotoxicity against cancer cell lines such as KB nasopharyngeal carcinoma and P388 leukemia cells. Its potency, up to 1,000-fold greater than conventional chemotherapeutics like doxorubicin, stemmed from its ability to inhibit microtubule assembly by binding tubulin’s vinca domain. However, early clinical trials revealed a narrow therapeutic window due to dose-limiting neurotoxicity and hepatotoxicity, halting its development as a standalone agent [3] [4] [7].
This setback catalyzed research into structural derivatives for targeted delivery. By the 1990s, semisynthetic maytansinoids—notably N-Me-L-Ala-maytansinol—emerged as optimized payloads for antibody-drug conjugates (ADCs). These derivatives retained parental cytotoxicity while enabling conjugation to monoclonal antibodies. The FDA approval of trastuzumab emtansine (Kadcyla) in 2013 validated this approach, achieving tumor regression in HER2-positive breast cancer by delivering the maytansinoid DM1 selectively to malignant cells [3] [8]. Subsequent innovations, such as mirvetuximab soravtansine (Elahere), further demonstrated the clinical viability of maytansinoid ADCs, particularly in platinum-resistant ovarian cancer [3] [4].
Table 1: Evolution of Key Maytansinoid Derivatives
| Compound | Structural Modification | Clinical Impact |
|---|---|---|
| Maytansine | Parent compound | High cytotoxicity but clinical failure due to toxicity |
| DM1 | Thiol-containing derivative | Payload in trastuzumab emtansine (Kadcyla®) |
| DM4 | Methyl disulfide derivative | Payload in mirvetuximab soravtansine (Elahere®) |
| N-Me-L-Ala-maytansinol | Esterified C3 position with N-methyl-L-alanine | Hydrophobic payload for next-generation ADCs |
Maytansinoids share a conserved macrocyclic lactam core comprising a chlorinated benzene ring, a strained cyclohexane ring, and a polyketide side chain. This scaffold binds β-tubulin at the vinca domain, inducing microtubule depolymerization and mitotic arrest [4] [10]. N-Me-L-Ala-maytansinol (CAS 77668-69-0) exemplifies strategic C3 ester modifications, where the natural maytansinol hydroxyl group is acylated with N-methyl-L-alanine. This alteration confers three critical properties:
Table 2: Molecular Characteristics of N-Me-L-Ala-maytansinol
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₄₄ClN₃O₉ |
| Molecular Weight | 650.16 g/mol |
| Canonical SMILES | CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)OC)(NC(=O)O2)O |
| InChI Key | ANHBJISROJTYCJ-MSKZWLSNSA-N |
| Solubility | Soluble in DMSO (100 mg/mL) |
The stereochemistry of N-Me-L-Ala-maytansinol is crucial: the (S)-configuration at the alanine α-carbon optimizes steric alignment with tubulin’s hydrophobic pockets, maximizing cytotoxicity [1] [5].
Natural cytotoxins like maytansine face two paradoxes: extreme potency versus systemic toxicity, and chemical instability versus derivatization needs. ADCs resolve these by tethering toxins to tumor-targeting antibodies, leveraging antigen-mediated endocytosis for selective payload release [3] [8]. N-Me-L-Ala-maytansinol epitomizes this rationale through:
Table 3: Maytansinoid-Based ADCs in Clinical Development
| ADC Candidate | Target Antigen | Payload | Indication | Phase |
|---|---|---|---|---|
| Lorvotuzumab mertansine | CD56 | DM1 | Leukemia | II |
| Indatuximab ravtansine | CD138 | DM4 | Multiple myeloma | II |
| Anetumab ravtansine | Mesothelin | DM4 | Mesothelioma | II |
| SAR566658 | CA6 | DM4 | Triple-negative breast cancer | II |
Future directions include PEGylated linkers to enhance solubility and "dual-payload" ADCs combining maytansinoids with DNA-damaging agents to overcome resistance [8] [10]. These innovations underscore how structural optimization of natural compounds like N-Me-L-Ala-maytansinol expands the therapeutic index of precision oncology [3] [6].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: